[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXLBSJEVJLRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713164-05-6 | |
| Record name | 1H-Imidazole-5-methanamine, 1-[(4-bromophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713164-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The bromobenzyl group can then be introduced through a substitution reaction using a suitable brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the bromobenzyl group, resulting in the formation of the corresponding benzylamine derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzylamine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of more complex imidazole-containing drugs .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting point for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromobenzyl group can interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
- CAS Registry Number : 1713164-05-6
- Molecular Formula : C₁₁H₁₃BrClN₃
- Molar Mass : 302.60 g/mol
- Structural Features : The compound consists of an imidazole ring substituted at the 1-position with a 4-bromobenzyl group and at the 5-position with a methanamine group, protonated as a hydrochloride salt.
Purification typically involves column chromatography with solvent systems such as dichloromethane/methanol or ethyl acetate/methanol mixtures .
The compound belongs to a class of N-substituted imidazole derivatives with structural variations in the benzyl substituent, halogen type, and functional groups. Below is a systematic comparison:
Positional Isomers of the Bromobenzyl Substituent
Key Insight : The para-substituted bromine in the target compound likely offers optimal electronic and steric properties for applications such as medicinal chemistry, where receptor binding is critical .
Halogen-Substituted Analogues
Key Insight : Bromine’s lipophilicity makes the target compound more suitable for membrane penetration in drug design compared to chlorine analogues .
Functional Group Variations
Key Insight : The methanamine group in the target compound provides a versatile handle for derivatization, while the bromophenyl moiety balances lipophilicity and bulk .
Biological Activity
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS No. 1713164-05-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and other pharmacological effects.
- Molecular Formula : C11H13BrClN3
- Molecular Weight : 302.6 g/mol
- Structure : The compound features an imidazole ring substituted with a bromobenzyl group, which is pivotal for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related imidazole derivatives have been tested against various viruses:
| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 9 | H1N1 Influenza | 0.0027 | High |
| Compound 5 | HSV-1 | 0.0022 | Very High |
| Compound 4 | COX-B3 | 0.0092 | Moderate |
These findings suggest that compounds with similar structures may exhibit significant antiviral properties, potentially making them candidates for further development in antiviral therapies .
Anticancer Activity
The anticancer activity of imidazole derivatives has also been investigated. A study reported that certain derivatives, including those structurally related to this compound, demonstrated substantial cytotoxic effects against cancer cell lines:
| Compound | Cancer Cell Line | Viability Reduction (%) | Treatment Concentration (µM) |
|---|---|---|---|
| Compound 25 | MDA-MB-231 (Breast Cancer) | 55% | 10 |
In vivo studies indicated that these compounds could significantly reduce tumor growth without notable toxicity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, which can lead to various pharmacological effects:
- Enzyme Inhibition : Compounds with imidazole groups often act as inhibitors of enzymes critical in viral replication and cancer cell proliferation.
- Receptor Modulation : The bromobenzyl substitution may enhance binding affinity to specific receptors involved in cell signaling pathways.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. According to available safety data sheets, acute toxicity data for this compound is limited, indicating a need for comprehensive toxicological studies to ascertain safe usage levels in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
